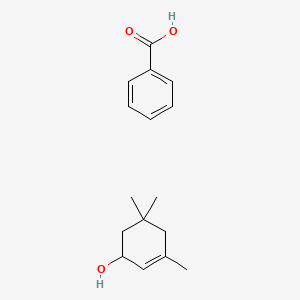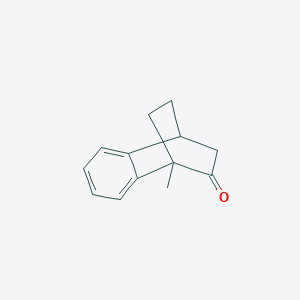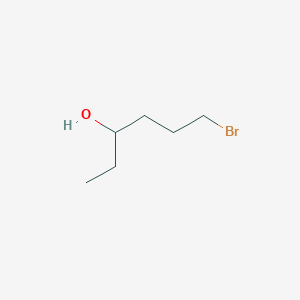![molecular formula C23H23N3O3 B12614061 2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol CAS No. 918868-72-1](/img/structure/B12614061.png)
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol is a complex organic compound that features an azide group, a methoxyphenyl group, and a diphenylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol typically involves multiple steps. One common route starts with the preparation of the intermediate 3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol, which is then subjected to azidation. The azidation step often involves the use of sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory procedures to industrial scale would apply, including optimization of reaction conditions, purification processes, and safety measures to handle azide compounds.
化学反応の分析
Types of Reactions
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reaction, to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Triphenylphosphine (PPh₃) is often used in the Staudinger reaction to convert azides to amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the azide group would yield an amine.
科学的研究の応用
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The azide group allows for bioorthogonal chemistry applications, such as click chemistry, which is used for labeling biomolecules.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol largely depends on the context in which it is used. In bioorthogonal chemistry, the azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling and tracking biomolecules in living systems .
類似化合物との比較
Similar Compounds
3-Azido-1-propanol: Another azide-containing compound used in similar bioorthogonal chemistry applications.
4-Methoxyphenyl azide: Used in photochemical reactions and as a precursor in organic synthesis.
Uniqueness
2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both azide and methoxyphenyl groups provides versatility in synthetic and biological applications, distinguishing it from simpler azide compounds.
特性
CAS番号 |
918868-72-1 |
|---|---|
分子式 |
C23H23N3O3 |
分子量 |
389.4 g/mol |
IUPAC名 |
2-azido-3-[(4-methoxyphenyl)-diphenylmethoxy]propan-1-ol |
InChI |
InChI=1S/C23H23N3O3/c1-28-22-14-12-20(13-15-22)23(18-8-4-2-5-9-18,19-10-6-3-7-11-19)29-17-21(16-27)25-26-24/h2-15,21,27H,16-17H2,1H3 |
InChIキー |
HUYPUGALWQRHSN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CO)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate](/img/structure/B12614001.png)


![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)




![2-[N-(Pyridin-2-yl)ethanimidoyl]aniline](/img/structure/B12614046.png)
![Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B12614057.png)
